molecular formula C22H25ClN4O B2910367 2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride CAS No. 1189428-22-5

2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Cat. No.: B2910367
CAS No.: 1189428-22-5
M. Wt: 396.92
InChI Key: PTMCRBSIDOCDJA-UHFFFAOYSA-N
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Description

2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a chemical compound known for its complex structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of phenyl, imidazole, and piperazine groups, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can be accomplished through a multi-step process involving the following key reactions:

  • Formation of Imidazole Intermediate: : The synthesis starts with the formation of the imidazole ring, which is typically achieved by the reaction of tolyl derivatives with suitable aldehydes or ketones under acidic or basic conditions.

  • Piperazine Introduction: : The imidazole intermediate is then reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine-linked imidazole.

  • Phenyl Group Attachment:

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes to ensure high yields and purity. This includes selecting the best catalysts, solvents, and reaction conditions (temperature, pressure, and time) to scale up the process efficiently while minimizing side reactions and by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to yield corresponding oxides or ketones.

  • Reduction: : Reduction can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert specific functional groups to their corresponding alcohols.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

  • Reduction: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: : Halogenating agents (Br₂, Cl₂), nucleophiles (NaOH, KOH)

Major Products

  • Oxidation: : Ketones, carboxylic acids

  • Reduction: : Alcohols, amines

  • Substitution: : Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride has numerous scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, facilitating the study of reaction mechanisms and new synthetic pathways.

  • Biology: : Serves as a tool in biochemical assays to understand the interactions between molecules and cellular components.

  • Industry: : Utilized in the development of specialty chemicals and materials with unique properties for various industrial applications.

Mechanism of Action

The mechanism of action of 2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride involves interactions with molecular targets and pathways, including:

  • Molecular Targets: : The compound may interact with proteins, enzymes, or receptors, modulating their activity or function.

  • Pathways Involved: : It can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1-(4-(1-phenyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

  • 2-phenyl-1-(4-(1-(m-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

  • 2-phenyl-1-(4-(1-(o-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride

Unique Features

What sets 2-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride apart from similar compounds is the specific arrangement of its substituent groups, which can significantly influence its reactivity, interaction with biological targets, and overall physicochemical properties. This uniqueness can result in distinct pharmacological effects, making it a valuable compound for specific research applications.

Properties

IUPAC Name

1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-2-phenylethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O.ClH/c1-18-7-9-20(10-8-18)26-12-11-23-22(26)25-15-13-24(14-16-25)21(27)17-19-5-3-2-4-6-19;/h2-12H,13-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMCRBSIDOCDJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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